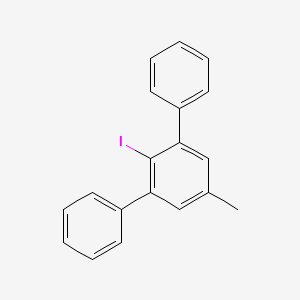
2-iodo-5-methyl-1,3-diphenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-5-methyl-1,3-diphenylbenzene is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound is characterized by the presence of iodine, methyl, and phenyl groups attached to a benzene ring. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-5-methyl-1,3-diphenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 5-methyl-1,3-diphenylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-methyl-1,3-diphenylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Formation of carboxylic acids or aldehydes from the methyl group.
Reduction: Deiodinated products or modified aromatic compounds.
Scientific Research Applications
2-Iodo-5-methyl-1,3-diphenylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-iodo-5-methyl-1,3-diphenylbenzene depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. The presence of the methyl and phenyl groups can influence the reactivity and orientation of the substitution reactions. The compound’s interactions with molecular targets and pathways are determined by its chemical structure and the nature of the substituents.
Comparison with Similar Compounds
2-Iodo-5-methyl-1,3-diphenylbenzene can be compared with other similar compounds, such as:
2-Iodo-1,3,5-trimethylbenzene: Similar in structure but with additional methyl groups, affecting its reactivity and applications.
2-Iodo-1,3-diphenylbenzene: Lacks the methyl group, leading to different chemical properties and reactivity.
5-Iodo-2-methyl-1,3-diphenylbenzene: Positional isomer with different substitution patterns, influencing its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
675832-44-7 |
|---|---|
Molecular Formula |
C19H15I |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
2-iodo-5-methyl-1,3-diphenylbenzene |
InChI |
InChI=1S/C19H15I/c1-14-12-17(15-8-4-2-5-9-15)19(20)18(13-14)16-10-6-3-7-11-16/h2-13H,1H3 |
InChI Key |
SRYLLIZURYSRBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2=CC=CC=C2)I)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-](/img/structure/B12524773.png)
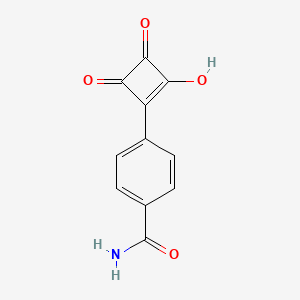
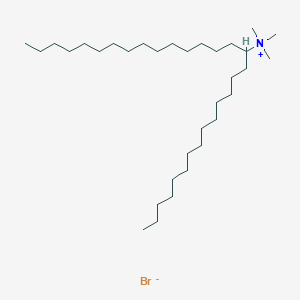
![Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate](/img/structure/B12524795.png)
![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)
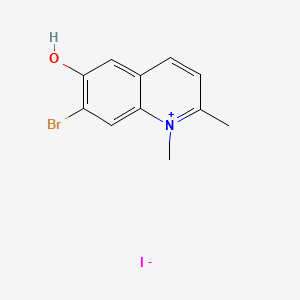
![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)

![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)

![1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol](/img/structure/B12524835.png)
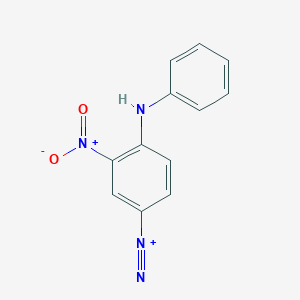
![2,3,5-Trimethylbicyclo[2.2.1]heptane](/img/structure/B12524841.png)
